molecular formula C12H13N3 B8512044 2-Phenyl-2-(pyridazin-4-yl)ethanamine

2-Phenyl-2-(pyridazin-4-yl)ethanamine

Cat. No.: B8512044
M. Wt: 199.25 g/mol
InChI Key: YNNKCQOXTRETIS-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridazin-4-yl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl group and a pyridazine ring attached to a central ethanamine backbone.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-2-pyridazin-4-ylethanamine

InChI

InChI=1S/C12H13N3/c13-8-12(10-4-2-1-3-5-10)11-6-7-14-15-9-11/h1-7,9,12H,8,13H2

InChI Key

YNNKCQOXTRETIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CN=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Phenyl-2-(pyridazin-4-yl)ethanamine Phenyl + pyridazine + ethanamine C₁₂H₁₂N₃ 198.25 Pyridazine (N at 1,2 positions)
(S)-2-phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine Phenyl + pyrimidine + ethanamine C₁₈H₁₇N₃ 275.35 Pyrimidine (N at 1,3 positions)
2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine Pyrazine + thiazole + ethanamine C₉H₁₀N₄S 206.27 Pyrazine (N at 1,4 positions) + thiazole
2-(4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl)ethylamine Pyrimidine + piperazine + ethylamine C₁₁H₁₆F₃N₅ 275.27 Trifluoromethyl group + piperazine
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Halogenated phenyl + methoxybenzyl C₁₈H₂₂INO₃ 427.28 Iodo, methoxy groups, benzyl substitution

Key Observations :

  • Aromatic Rings : Pyridazine (target compound) vs. pyrimidine () or pyrazine () alters nitrogen positioning, affecting hydrogen bonding and aromatic π-stacking .
  • Substituents : The NBOMe series () includes halogen and methoxy groups, enhancing serotonin receptor affinity but increasing toxicity. The target compound lacks these groups, suggesting divergent pharmacological profiles .

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Trends
Compound Name Reported Activity Toxicity Notes
This compound Not explicitly reported; inferred CNS activity from structural analogs Unknown; likely lower than NBOMe series
25I-NBOMe Potent 5-HT₂A agonist (EC₅₀ ~0.1–1 nM) High toxicity (seizures, fatalities)
2-(4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl)ethylamine Unreported; piperazine suggests CNS modulation No data; piperazines generally low toxicity
2-Phenyl-2-(piperidin-1-yl)ethanamine Potential dopamine receptor interaction Limited data; piperidine may enhance BBB penetration

Key Observations :

  • Receptor Selectivity : NBOMe compounds () target serotonin receptors, while piperazine/piperidine derivatives () may interact with dopamine or adrenergic systems .
  • Toxicity : The absence of methoxy and halogen groups in the target compound likely reduces risks associated with the NBOMe series, such as hyperthermia and vasoconstriction .

Physicochemical Properties

  • Solubility : Pyridazine’s electron-deficient nature may reduce solubility compared to pyrimidine or piperazine-containing compounds .
  • Lipophilicity : The trifluoromethyl group in increases lipophilicity, whereas the target compound’s phenyl-pyridazine system balances polarity .
  • Synthetic Accessibility : Similar to ’s compound, the target may require condensation or cross-coupling reactions for synthesis .

Regulatory and Forensic Considerations

  • Substituted phenethylamines are often regulated (), but the target compound’s lack of controlled substituents (e.g., halogens, methoxy groups) may exempt it from current restrictions .
  • Forensic identification (e.g., via NMR or mass spectrometry) would distinguish pyridazine from pyrimidine or thiazole analogs .

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